N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a chemical compound with the molecular formula C7H12ClNO3S. This compound is characterized by the presence of a chlorinated tetrahydrothiophene ring with a sulfone group and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the chlorination of tetrahydrothiophene followed by sulfonation and subsequent reaction with propanamide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of large-scale chlorination and sulfonation equipment, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The sulfone group is known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide
Uniqueness
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to its specific combination of a chlorinated tetrahydrothiophene ring and a propanamide moiety This structure imparts distinct chemical and biological properties that are not observed in closely related compounds
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-2-7(10)9-6-4-13(11,12)3-5(6)8/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGBYLTSMNHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CS(=O)(=O)CC1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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